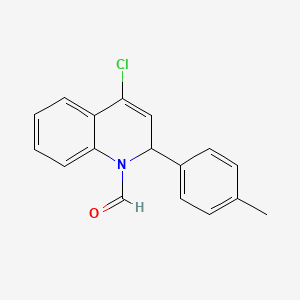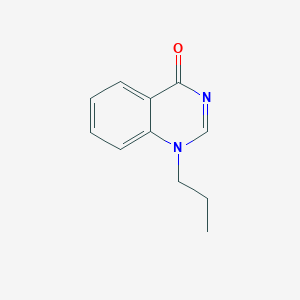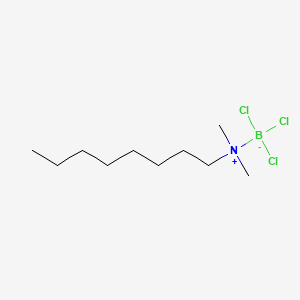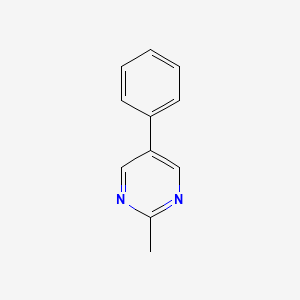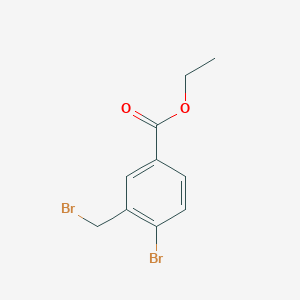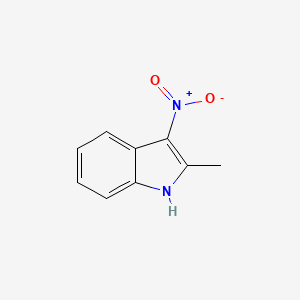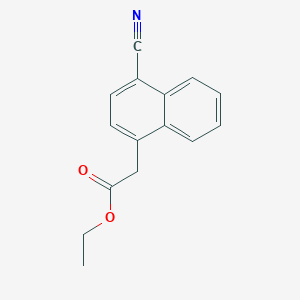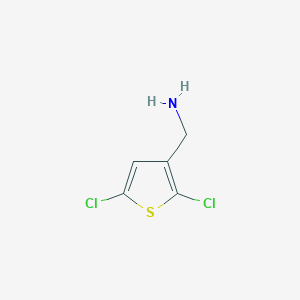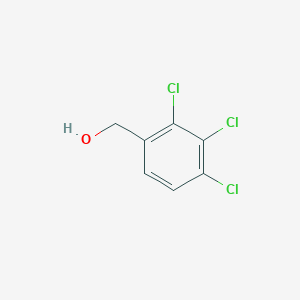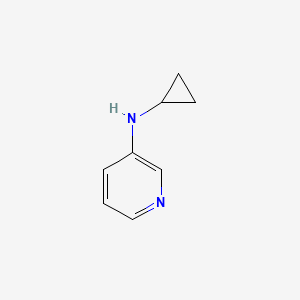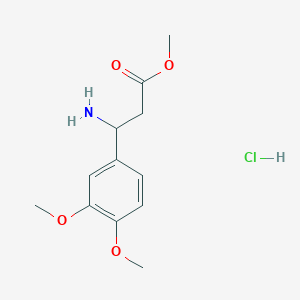
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a solid at room temperature . The InChI code for a similar compound, “methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride”, is provided .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity Research
Studies involving analogs of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, such as 3,4-Methylenedioxymethamphetamine (MDMA), offer insights into neurochemical effects and potential neurotoxicity. These compounds are utilized in understanding the mechanisms of neurotransmitter release, receptor interactions, and the long-term impact on neuronal function. This research provides a foundation for developing therapeutic strategies against neurodegenerative diseases and psychiatric disorders (McKenna & Peroutka, 1990).
Enzymology and Metabolic Pathways
The enzymatic breakdown and metabolic pathways of structurally similar compounds, like aspartame's aspartyl moiety, have been extensively studied. These investigations reveal how such substances are processed within the body, converting to CO2 or being incorporated into various biological molecules. Understanding these pathways is crucial for assessing the safety and physiological effects of new chemical entities (Ranney & Oppermann, 1979).
Pharmacological Mechanisms
Research into compounds with similar structures has also shed light on pharmacological mechanisms, such as tramadol's action on opioid receptors and its influence on monoamine reuptake. These studies can inform the development of novel analgesics and psychotherapeutic agents, highlighting potential applications for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride in designing drugs with targeted effects (Mimami, 2005).
Environmental Impact and Toxicology
The environmental fate and toxicological profile of chemical analogs, such as chlorophenols and organochlorine compounds, have been assessed to understand their impact on aquatic ecosystems and human health. This body of research is vital for evaluating the safety of new chemicals before their industrial application and environmental release (Krijgsheld & Gen, 1986).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Compounds with similar structures have been shown to influence monoamine oxidase
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride, it is recommended to be stored at room temperature .
Propiedades
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3261734.png)
